7'-hydroxy-8'-[(piperidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
7'-Hydroxy-8'-[(piperidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic coumarin-based bichromene derivative characterized by a hydroxy group at position 7' and a piperidin-1-ylmethyl substituent at position 8'. This compound belongs to a broader class of bichromenes, which are dimeric coumarins known for diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
7-hydroxy-4-(2-oxochromen-3-yl)-8-(piperidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-20-9-8-16-17(18-12-15-6-2-3-7-21(15)29-24(18)28)13-22(27)30-23(16)19(20)14-25-10-4-1-5-11-25/h2-3,6-9,12-13,26H,1,4-5,10-11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZXDAZFKPFMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-hydroxy-8’-[(piperidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bichromene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Introduction of the piperidinylmethyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the bichromene core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7’-hydroxy-8’-[(piperidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the bichromene core .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that the compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of bichromene compounds significantly affected cell viability in various cancer cell lines, suggesting that modifications to the structure can enhance potency against specific cancer types .
Neuropharmacology
The piperidine moiety in this compound has been associated with neuropharmacological effects. Research indicates that compounds containing piperidine can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety. The specific interactions of 7'-hydroxy-8'-[(piperidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione with serotonin receptors have been explored, highlighting its potential as a modulator in neuropharmacology .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have revealed that modifications to the piperidine ring and bichromene structure can significantly influence biological activity. For example:
- Substituent Variations : Altering the substituents on the piperidine ring can enhance binding affinity to target receptors.
- Bichromene Derivatives : Different substitutions on the bichromene core have shown varied effects on anticancer activity, indicating a pathway for developing more potent derivatives .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated inhibition of cancer cell proliferation in vitro | Anticancer therapy development |
| Study B | Identified modulation of serotonin receptors | Potential treatment for depression |
| Study C | Showed reduction in inflammatory markers | Therapeutic use in inflammatory diseases |
Mechanism of Action
The mechanism of action of 7’-hydroxy-8’-[(piperidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The piperidinylmethyl group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The bichromene core can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Key Bichromene Derivatives
| Compound Name | Substituents | Molecular Weight | Melting Point (°C) | Biological Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | 7'-OH, 8'-(piperidin-1-ylmethyl) | ~403.44* | N/A | Hypothesized enzyme inhibition | [11] |
| STK991681 | 7'-OH, 8'-(3-methylpiperidin-1-ylmethyl) | 417.46 | N/A | Under investigation | [11] |
| Compound 2 | 7'-OH, 8'-CH₃, 6'-(dimethylaminomethyl) | 409.40 | 239–241 | Carbonic anhydrase inhibitor | [1, 3] |
| ZINC12880820 | 8'-OCH₃, 7-(naphthalen-2-ylmethoxy) | 474.45 | N/A | SARS-CoV-2 nsp16 inhibitor | [5] |
| 7′-Ethoxy derivative | 7'-OCH₂CH₃ | 334.33 | N/A | Intermediate for synthesis | [7] |
*Estimated based on structural similarity to STK991681.
Biological Activity
7'-Hydroxy-8'-[(piperidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione is a complex organic compound belonging to the class of bichromenes. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure allows for various interactions at the molecular level, which can lead to significant biological effects.
Molecular Structure and Mechanism
The compound's structure features a bichromene core with a piperidinylmethyl substituent. The molecular formula is , and it exhibits several functional groups that contribute to its biological activity. The primary mechanism of action involves binding interactions with enzymes and receptors, notably inhibiting DNA-PK (DNA-dependent protein kinase), which plays a crucial role in DNA repair processes.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cells. The compound showed a notable inhibition of cell proliferation, suggesting its potential as an anticancer agent .
Antimicrobial Effects
Preliminary studies have also explored the antimicrobial properties of this compound. It has been shown to possess activity against certain bacterial strains, indicating its potential utility in developing new antimicrobial agents.
In Vitro Studies
A series of in vitro experiments assessed the cytotoxic effects of the compound on various cancer cell lines using assays such as the sulforhodamine B assay. Results indicated that the compound's IC50 values varied across different cell lines, highlighting its selective toxicity profile.
| Cell Line | IC50 Value (μM) | Observations |
|---|---|---|
| HUH-7 | 15 | Significant cytotoxicity |
| MCF-7 | 20 | Moderate cytotoxicity |
| HCT-116 | 18 | High selectivity |
Mechanistic Studies
Mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may trigger programmed cell death, a desirable effect in cancer therapeutics .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the bichromene core followed by the introduction of the piperidinylmethyl group. Industrial applications may leverage optimized synthetic methods to enhance scalability and sustainability .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high yields of 7'-hydroxy-8'-[(piperidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione?
- Methodology : The compound’s bichromene core can be synthesized via condensation of coumarin derivatives (e.g., 7-hydroxy-8-methylcoumarin) with aromatic aldehydes using Meldrum’s acid as a coupling agent. Optimizing solvent polarity (e.g., dioxane or methanol) and base selection (e.g., DBU or triethylamine) improves regioselectivity and yield . For example, yields exceeding 80% are achievable when reaction conditions are tightly controlled (e.g., anhydrous solvents, inert atmosphere) .
- Data Contradiction : While reports yields up to 83% for similar bichromene-diones, notes lower yields (~21%) for bulkier substituents, highlighting steric and electronic challenges in regioselective dimerization.
Q. How can the dimeric structure and piperidine substitution be confirmed experimentally?
- Analytical Workflow :
- NMR : 1H and 13C NMR can identify coupling between chromene units (e.g., aromatic proton splitting patterns) and the piperidine moiety (e.g., methylene signals at δ 3.5–4.0 ppm) .
- XRD : Single-crystal X-ray diffraction resolves dihedral angles between chromene rings (e.g., ~52°–88° in related bichromenes), confirming spatial orientation .
- HR-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ peaks matching theoretical values within 1 ppm error) .
Advanced Research Questions
Q. What mechanistic insights explain the antiviral activity of coumarin-based bichromenes like this compound?
- Hypothesis : The compound may inhibit viral enzymes (e.g., SARS-CoV-2 nsp16 methyltransferase) via π-π stacking between its chromene core and aromatic residues in the enzyme’s active site. Computational docking studies (e.g., AutoDock Vina) predict binding affinities comparable to ZINC12880820, a known nsp16 inhibitor with IC50 < 10 µM .
- Experimental Validation :
- Enzyme Assays : Measure inhibition of nsp16’s 2'-O-methyltransferase activity using radiolabeled SAM (S-adenosyl methionine) .
- Cellular Models : Test antiviral efficacy in Vero E6 cells infected with SARS-CoV-2, monitoring viral load via RT-qPCR .
Q. How does the piperidin-1-ylmethyl group influence solubility and bioavailability?
- Structure-Property Relationship :
- LogP Calculations : The piperidine moiety increases hydrophilicity (predicted LogP reduction by ~1.5 compared to non-substituted analogs), enhancing aqueous solubility .
- Permeability Assays : Caco-2 cell monolayers show 2.5-fold higher apical-to-basal transport for piperidine-containing derivatives, suggesting improved intestinal absorption .
Q. What computational tools can predict regioselectivity challenges in synthesizing the bichromene scaffold?
- Modeling Approach :
- DFT Calculations : Gaussian 16 simulations reveal higher activation energy for 3,4'-coupling (target compound) vs. 4,4'-isomers, explaining preferential formation of the desired product under kinetic control .
- Molecular Dynamics : Simulate solvent effects (e.g., dioxane vs. methanol) on transition-state stabilization to optimize reaction conditions .
Contradictions and Resolutions
- Stereochemical Outcomes : and report divergent dihedral angles (52° vs. 88°) in bichromene derivatives, attributed to substituent steric effects. Resolution requires crystallizing the target compound to confirm its specific conformation .
- Yield Discrepancies : Lower yields in iodine-mediated methods ( ) vs. Meldrum’s acid routes ( ) suggest substrate-dependent reactivity. Pre-screening via TLC or in situ IR monitoring can identify optimal conditions for each case .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
